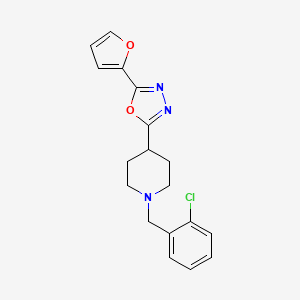

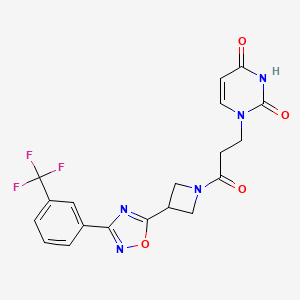

![molecular formula C15H18N2O B2753242 1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde CAS No. 32570-93-7](/img/structure/B2753242.png)

1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of pyrrole, which is a heterocyclic aromatic organic compound . It has a dimethylamino group attached to a phenyl group, which is known to be electron-donating and can stabilize the molecule .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or through the use of palladium-catalyzed cross-coupling reactions .Molecular Structure Analysis

The molecular structure of similar compounds often involves conjugation, where p-orbitals overlap across the molecule, leading to delocalization of electrons . This can result in interesting optical and electronic properties.Chemical Reactions Analysis

The compound likely undergoes reactions typical of pyrroles and aromatic amines. For instance, it might undergo electrophilic aromatic substitution or nucleophilic addition reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. For instance, the presence of the dimethylamino group could make the compound a weak base . The compound might also exhibit interesting optical properties due to the conjugated system .科学的研究の応用

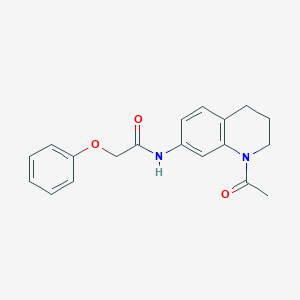

Synthesis and Chemical Properties

The chemical, known for its complex structure, has been a subject of various studies focusing on its synthesis and properties. Research has explored its potential as a foundational compound for synthesizing a variety of heterocyclic compounds. A study on ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, closely related to the compound , highlighted its potential for forming new heterocyclic compounds due to its suitable reactivity descriptors. Additionally, it demonstrated utility as a non-linear optical (NLO) material due to its significant first hyperpolarizability, indicating its application in photonics and optoelectronics (Singh, Rawat, & Sahu, 2014).

Potential CNS Activity

Another avenue of research has involved exploring derivatives of pyrrolo[2,1-c][1,4]benzothiazepine for central nervous system (CNS) activity. Synthesis of 3-(dimethylamino)methyl derivatives has been pursued, proposing a significant interest in developing compounds with potential CNS therapeutic benefits (Garofalo et al., 1996).

作用機序

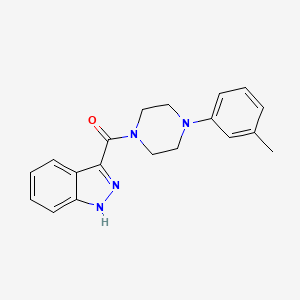

Target of Action

Similar compounds with dimethylamino phenyl groups have been reported to interact with the human serotonin transporter (hsert) . The hSERT plays a crucial role in terminating synaptic neurotransmission and is a molecular target for antidepressants and psychostimulants .

Mode of Action

It’s worth noting that compounds with similar structures have shown to be substrates for hsert . These compounds are taken up by hSERT-expressing cells in a Na+ and Cl- dependent manner, and their uptake can be inhibited by fluoxetine , suggesting a specific interaction with hSERT.

Biochemical Pathways

The interaction with hsert suggests that it may influence serotonergic signaling pathways

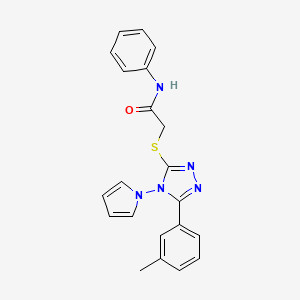

Pharmacokinetics

Similar compounds have been shown to exhibit specific uptake in cells expressing their target transporters . More detailed studies are needed to fully understand the pharmacokinetic properties of this compound.

Result of Action

Its interaction with hsert suggests that it may influence serotonergic neurotransmission

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the release of similar compounds to the environment has been reported to occur from indoor use in long-life materials with low release rate (e.g., flooring, furniture, toys, construction materials, curtains, footwear, leather products, paper and cardboard products, electronic equipment) and outdoor use in long-life materials with low release rate (e.g., metal, wooden and plastic construction and building materials) . .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-[4-(dimethylamino)phenyl]-2,5-dimethylpyrrole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O/c1-11-9-13(10-18)12(2)17(11)15-7-5-14(6-8-15)16(3)4/h5-10H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBBUEQVVPOQCIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=C(C=C2)N(C)C)C)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2753166.png)

![N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2753168.png)

![2,6-difluoro-N-(2-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)benzenesulfonamide](/img/structure/B2753176.png)

![1-[(2-chloro-4-fluorophenyl)methyl]-4-cyclopropyl-1H-1,2,3-triazole](/img/structure/B2753177.png)

![(E)-2-(2-(furan-2-yl)vinyl)-1-(1-phenylethyl)-1H-benzo[d]imidazole](/img/structure/B2753178.png)

![3-(2-chloro-6-fluorophenyl)-9-isopropyl-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2753179.png)